molecular formula C26H21FN2O5 B2953651 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866342-85-0

2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2953651
CAS No.: 866342-85-0
M. Wt: 460.461
InChI Key: MEWVCLMADCOLFB-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-fluorobenzoyl substituent at position 3 of the quinoline ring, a methoxy group at position 6, and an N-linked 3-methoxyphenylacetamide moiety. The quinoline core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-fluorobenzoyl group enhances lipophilicity and may improve target binding via hydrophobic interactions, while the methoxy substituents contribute to electronic effects and solubility modulation .

Properties

IUPAC Name

2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-5-3-4-18(12-19)28-24(30)15-29-14-22(25(31)16-6-8-17(27)9-7-16)26(32)21-13-20(34-2)10-11-23(21)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWVCLMADCOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Acetylation: The final step involves the acetylation of the quinoline derivative with 3-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate specific receptors or enzymes.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized by comparing it with analogous quinoline derivatives. Below is a detailed analysis:

Structural Variations and Substitution Patterns

Core Modifications
  • Sulfonyl vs. Benzoyl Groups: 2-[6-Ethoxy-3-(4-Fluorobenzenesulfonyl)-4-Oxo-1(4H)-Quinolinyl]-N-(2-Methylphenyl)Acetamide (): Replaces the 4-fluorobenzoyl group with a 4-fluorobenzenesulfonyl group. N-(4-Ethylphenyl)-2-[3-(4-Fluorobenzenesulfonyl)-6-Methoxy-4-Oxo-1,4-Dihydroquinolin-1-Yl]Acetamide (): Shares the sulfonyl substitution but includes a 4-ethylphenylacetamide chain. The ethyl group may enhance lipophilicity, affecting membrane permeability .
Substituent Position and Type
  • Ethoxy vs. Methoxy Groups: 2-[8-(4-Ethoxybenzoyl)-9-Oxo-2,3-Dihydro[1,4]Dioxino[2,3-g]Quinolin-6(9H)-Yl]-N-(3-Methoxyphenyl)Acetamide (): Incorporates an ethoxybenzoyl group and a fused dioxane ring. The ethoxy group extends the alkyl chain, increasing steric bulk and possibly reducing metabolic clearance compared to methoxy .
  • Fluorine Substitution: N-(3,4-Dimethoxyphenyl)-2-[3-(4-Ethoxybenzoyl)-6-Fluoro-4-Oxo-Quinolin-1-Yl]Acetamide (): Features a 6-fluoro substituent on the quinoline ring. Fluorine’s electronegativity can enhance binding affinity to electron-rich targets (e.g., enzymes) via dipole interactions .
Acetamide Chain Diversity
  • N-(4-Nitrophenyl)-2-[3-Oxo-6-(Trifluoromethyl)-3,4-Dihydro-2H-1,4-Benzothiazin-2-Yl]Acetamide (): Replaces the quinoline core with a benzothiazine ring. The nitro group introduces strong electron-withdrawing effects, which may reduce stability but improve reactivity in electrophilic environments .

Physicochemical Properties

A comparative analysis of molecular weights and formulas highlights key differences:

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents
Target Compound C26H22FN2O5 476.47 g/mol 4-Fluorobenzoyl, 6-methoxy
C24H23FN2O6S 486.51 g/mol 4-Fluorobenzenesulfonyl, 6-ethoxy
C26H23FN2O5S 518.54 g/mol 4-Fluorobenzenesulfonyl, 4-ethylphenyl
C26H25FN2O6 504.49 g/mol 4-Ethoxybenzoyl, 6-fluoro
  • Lipophilicity : Sulfonyl-containing analogs () exhibit higher molecular weights and polar surface areas, suggesting reduced passive diffusion compared to benzoyl derivatives.

Biological Activity

The compound 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinoline core with a methoxy group.
  • A fluorobenzoyl substituent which enhances its biological activity.
  • An acetamide linkage that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and enzyme inhibition contexts. Below are the key findings from various studies.

Anticancer Activity

  • Cell Growth Inhibition :
    • The compound has demonstrated inhibitory effects on various cancer cell lines. For instance, similar quinoline derivatives have shown IC50 values indicating effective growth inhibition in lung carcinoma cells (A549) at concentrations around 4.8μM4.8\,\mu M .
    • The mechanism involves inducing cell cycle arrest during the mitotic phase and upregulating cyclin-dependent kinase inhibitors like p21(Cip1/Waf1) .
  • In Vivo Studies :
    • In animal models, compounds structurally related to this quinoline derivative have been shown to suppress tumor growth significantly when administered to mice inoculated with cancer cells .

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's .
    • The presence of fluorine atoms in the structure enhances binding affinity to these enzymes, leading to increased inhibitory activity .
  • Cyclooxygenase Inhibition :
    • Some derivatives exhibit moderate inhibition against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This suggests potential use in anti-inflammatory therapies.

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (μM)Activity TypeTarget
YJC-14.8AnticancerA549 Cells
Compound 3b10.4AChE InhibitionAChE
Compound 3e5.4AChE InhibitionAChE
Compound X19.2COX-2 InhibitionCOX-2

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of quinoline derivatives, the compound exhibited significant growth inhibition in A549 cells. The study highlighted that the mechanism involved cell cycle arrest at the mitotic phase and modulation of key regulatory proteins such as p21 and Cdc25C .

Case Study 2: Enzyme Interaction

A molecular docking study revealed that the fluorine substituent enhances binding interactions with cholinesterases. This study indicated that modifications in the phenyl substituents can lead to varying degrees of inhibition against AChE and BChE, suggesting a structure-activity relationship that can be exploited for drug design .

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